6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone
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Overview
Description
6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of aminopyrazines These compounds are characterized by the presence of an amino group attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone involves multiple steps, typically starting with the preparation of the fluorinated pyridine derivative. One common method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to form a mixture of 2-fluoropyridine and 2,6-difluoropyridine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-3-{[2,2-difluoro-2-(1-oxido-2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluorophenyl)methyl]acetamide
- 7-iodo-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine
Uniqueness
6-(2-fluorophenyl)-2-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-3(2H)-pyridazinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated phenyl ring and piperazinyl-pyridazinone structure differentiate it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
Properties
Molecular Formula |
C21H20FN5O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one |
InChI |
InChI=1S/C21H20FN5O2/c22-17-6-2-1-5-16(17)18-8-9-20(28)27(24-18)15-21(29)26-13-11-25(12-14-26)19-7-3-4-10-23-19/h1-10H,11-15H2 |
InChI Key |
OQUGHPQHHNXSDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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